N-(4-Aminophenyl)maleimide
Overview
Description
N-(4-Aminophenyl)maleimide is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a maleimide moiety. This compound is known for its reactivity and versatility in various chemical processes, making it a valuable reagent in both academic and industrial settings.
Mechanism of Action
Target of Action
The primary target of N-(4-Aminophenyl)maleimide is thiol groups in tissue sections . Thiol groups are sulfur-containing functional groups found in many important biological molecules, including the amino acid cysteine and the antioxidant glutathione. They play a crucial role in maintaining the structure and function of proteins and enzymes .
Mode of Action
This compound interacts with its targets by reacting with thiol groups under mild conditions . This reaction is highly specific, equivalent to that of reliable organomercurials . The bound maleimide can be diazotized and coupled at room temperature to give strongly colored mono- or polyazo derivatives without any appreciable background color .
Biochemical Pathways
The interaction of this compound with thiol groups affects the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . These components are crucial for the structural integrity and function of fungal cells. By affecting their biosynthesis, this compound can disrupt the normal functioning of these cells .
Pharmacokinetics
Its reactivity with thiol groups suggests that it may interact with various proteins and enzymes in the body, potentially affecting its distribution and metabolism .
Result of Action
The result of this compound’s action is the formation of strongly colored mono- or polyazo derivatives . This enables thiols in low concentrations to be detected in paraffin sections of either formalin- or Carnoy-fixed tissue . This property makes this compound a useful tool in histochemistry for demonstrating thiol groups .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . For instance, the reaction of this compound with thiol groups occurs under mild conditions . Furthermore, the bound maleimide can be diazotized and coupled at room temperature . Therefore, the action, efficacy, and stability of this compound are likely to be affected by changes in these environmental conditions.
Biochemical Analysis
Biochemical Properties
N-(4-Aminophenyl)maleimide plays a crucial role in biochemical reactions by specifically interacting with thiol groups. It reacts with thiol groups in tissue sections under mild conditions, exhibiting a degree of specificity comparable to reliable organomercurials . This interaction is essential for detecting thiols in low concentrations in paraffin sections of either formalin- or Carnoy-fixed tissue . The compound’s ability to form stable adducts with thiol groups makes it a valuable reagent for studying thiol-disulfide interconversions and oxidative stress in proteins .
Cellular Effects
This compound influences various cellular processes by interacting with thiol groups in proteins and enzymes. This interaction can affect cell signaling pathways, gene expression, and cellular metabolism. By modifying thiol groups, this compound can alter the activity of enzymes and proteins, leading to changes in cellular functions. For example, it can inhibit or activate enzymes involved in critical cellular processes, thereby impacting cell function and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with thiol groups in biomolecules. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can induce changes in gene expression by modifying thiol groups in transcription factors and other regulatory proteins. These modifications can alter the activity and function of these proteins, leading to changes in cellular processes and gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under mild conditions, but its reactivity with thiol groups can lead to the formation of stable adducts that persist over time. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies where it is used to modify thiol groups in proteins and enzymes .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively modify thiol groups without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including adverse impacts on cellular function and metabolism. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s ability to modify thiol groups in enzymes can affect metabolic flux and metabolite levels. By altering the activity of key enzymes, this compound can influence various metabolic pathways, leading to changes in cellular metabolism and overall cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The distribution of this compound within cells is crucial for its ability to modify thiol groups in target proteins and enzymes .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its ability to interact with thiol groups in target proteins and enzymes, thereby affecting cellular processes and functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Aminophenyl)maleimide typically involves the reaction of maleic anhydride with 4-nitroaniline, followed by reduction of the nitro group to an amino group. The general steps are as follows:
Formation of N-(4-Nitrophenyl)maleimide: Maleic anhydride reacts with 4-nitroaniline in the presence of a suitable solvent, such as acetic anhydride, to form N-(4-nitrophenyl)maleimide.
Reduction to this compound: The nitro group in N-(4-nitrophenyl)maleimide is reduced to an amino group using a reducing agent like sodium dithionite or hydrogenation over a palladium catalyst
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(4-Aminophenyl)maleimide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The maleimide moiety can be reduced to succinimide under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium dithionite or hydrogenation over palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Succinimide derivatives.
Substitution Products: Various substituted phenylmaleimides.
Scientific Research Applications
N-(4-Aminophenyl)maleimide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of polymers and as a dienophile in Diels-Alder reactions.
Medicine: Potential use in drug development due to its ability to modify biological molecules.
Industry: Utilized in the production of high-performance rubbers and as a curing agent in epoxy resins
Comparison with Similar Compounds
- N-(4-Nitrophenyl)maleimide
- N-(4-Dimethylaminophenyl)maleimide
- N-(7-Dimethylamino-4-methylcoumarinyl)maleimide
Comparison: N-(4-Aminophenyl)maleimide is unique due to its amino group, which provides additional reactivity compared to its nitro and dimethylamino counterparts. This makes it more versatile for various chemical modifications and applications .
Properties
IUPAC Name |
1-(4-aminophenyl)pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-6H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPCHXSYQHXLHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183905 | |
Record name | N-(4-Aminophenyl)maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29753-26-2 | |
Record name | N-(4-Aminophenyl)maleimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29753-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Aminophenyl)maleimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029753262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Aminophenyl)maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-aminophenyl)-1H-pyrrole-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.280 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is N-(4-Aminophenyl)maleimide (APMI) primarily used for in scientific research?
A1: APMI is frequently employed as a chemical building block in the synthesis of more complex molecules. For example, it serves as a precursor in the development of benzoxazine resins, which are known for their excellent thermal and mechanical properties [, , , ]. Additionally, APMI is utilized as a reagent for detecting and quantifying thiol groups in biological samples due to its ability to react with them [, , , ].
Q2: How does APMI interact with thiol groups? What are the downstream effects of this interaction?
A2: APMI reacts specifically with thiol (-SH) groups through a Michael addition reaction. This interaction forms a stable thioether bond. In biological research, this reaction is harnessed to label and detect proteins containing thiol groups. For instance, in a study on bull sperm heads, APMI was used to quantify protein-bound thiols, providing insights into the role of these groups in sperm function [].
Q3: Can you provide the molecular formula, weight, and spectroscopic data for APMI?
A3:* Molecular formula: C10H8N2O2* Molecular weight: 188.18 g/mol* Spectroscopic data: * 1H NMR: Characteristic peaks for aromatic protons and the maleimide ring protons [, , ]. * FT-IR: Distinct absorption bands for the maleimide ring, aromatic ring, and amine group [, , , ]. * EA (Elemental Analysis): Confirms the elemental composition of the molecule [, , , ].
Q4: What can you tell me about the thermal properties of APMI-derived compounds?
A4: APMI is frequently incorporated into benzoxazine resins to modify their properties. Studies using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) have revealed that these APMI-containing resins often exhibit high curing temperatures and excellent thermal stability [, ]. For instance, a benzoxazine resin synthesized with APMI demonstrated a 5% weight loss only at temperatures as high as 320°C, highlighting its robust thermal resistance [].
Q5: Are there any computational studies on APMI?
A5: Yes, theoretical studies have investigated the molecular structure, spectroscopic properties, and thermodynamic properties of APMI using computational methods like Density Functional Theory (DFT) at the B3LYP/6-311+G level. These calculations provided insights into the molecule's geometry, vibrational frequencies, and thermodynamic parameters at various temperatures [].
Q6: Has APMI been used to modify antibodies? What were the outcomes?
A6: Research has explored the use of APMI to modify the interchain disulfide bonds in the antibody Trastuzumab. This modification, achieved through mild reduction followed by S-alkylation with APMI, led to enhanced binding of the antibody to specific Fcγ receptors (FcγRIIA and FcγRIIB) while decreasing binding to others (FcγRI and FcγRIIIA) []. This selective modulation of FcγR binding suggests potential for tailoring antibody effector functions using APMI modifications.
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